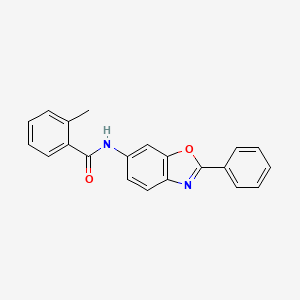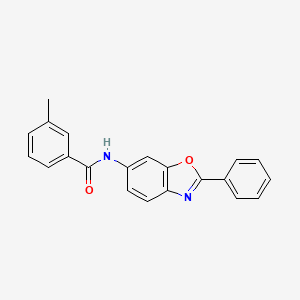
(-)-Ipratropine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Ipratropine: is a chiral compound that belongs to the class of tropane alkaloids. It is a synthetic derivative of atropine and is commonly used in the medical field for its anticholinergic properties. The compound is known for its ability to block the action of acetylcholine on muscarinic receptors, making it useful in treating various conditions such as chronic obstructive pulmonary disease (COPD) and asthma.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Ipratropine typically involves the esterification of tropic acid with tropine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the following steps:
Esterification: Tropic acid is reacted with tropine in the presence of sulfuric acid to form the ester.
Purification: The resulting ester is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: (-)-Ipratropine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of reduced tropane derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced tropane compounds, and substituted tropane esters, each with distinct chemical and pharmacological properties.
科学研究应用
Chemistry: In chemistry, (-)-Ipratropine is used as a starting material for the synthesis of various tropane derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential therapeutic applications.
Biology: In biological research, this compound is used to study the role of muscarinic receptors in various physiological processes. It serves as a tool to investigate the effects of acetylcholine blockade on cellular signaling pathways and neurotransmission.
Medicine: Medically, this compound is used as a bronchodilator in the treatment of respiratory conditions such as COPD and asthma. Its anticholinergic properties help to relax the smooth muscles of the airways, improving airflow and reducing symptoms.
Industry: In the pharmaceutical industry, this compound is used in the formulation of inhalers and other respiratory medications. Its stability and efficacy make it a valuable component in the development of therapeutic products.
作用机制
Molecular Targets and Pathways: (-)-Ipratropine exerts its effects by binding to muscarinic acetylcholine receptors (mAChRs) and blocking the action of acetylcholine. This inhibition prevents the activation of downstream signaling pathways that lead to muscle contraction and secretion. The primary molecular targets include the M1, M2, and M3 subtypes of muscarinic receptors, each of which plays a role in different physiological processes.
Pathways Involved: The blockade of muscarinic receptors by this compound leads to the inhibition of G-protein coupled receptor (GPCR) signaling pathways. This results in decreased intracellular calcium levels, reduced muscle contraction, and decreased secretion of mucus in the airways.
相似化合物的比较
Atropine: A racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine, used as an anticholinergic agent.
Scopolamine: Another tropane alkaloid with similar anticholinergic properties, used to treat motion sickness and postoperative nausea.
Tiotropium: A long-acting anticholinergic bronchodilator used in the management of COPD.
Uniqueness: (-)-Ipratropine is unique in its selective binding to muscarinic receptors and its specific pharmacokinetic profile. Unlike atropine, which is a racemic mixture, this compound is a single enantiomer, providing more targeted and predictable effects. Its longer duration of action compared to scopolamine and its specific use in respiratory conditions distinguish it from other similar compounds.
属性
| Ipratropium acts as an antagonist of the muscarinic acetylcholine receptor. This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibit their function. The function of the parasympathetic system in the airway is to generate bronchial secretions and constriction and hence, the inhibition of this action can lead to bronchodilation and fewer secretions. At the cellular level, the diameter of the airways is controlled by the release of acetylcholine into the muscle cells causing them to contract and producing a narrow airway. Thus administration of ipratropium stops the activity of acetylcholine in the smooth muscle preventing the contraction and producing relaxed airways. | |
CAS 编号 |
141197-27-5 |
分子式 |
C20H30NO3+ |
分子量 |
332.5 g/mol |
IUPAC 名称 |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17+,18?,19-,21?/m1/s1 |
InChI 键 |
OEXHQOGQTVQTAT-PPAWOBCPSA-N |
手性 SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C |
规范 SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
沸点 |
Decomposes at 230 ºC |
溶解度 |
Freely soluble |
同义词 |
8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-, [3(S)-(endo,syn)]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




